molecular formula C18H18BrClN2O3 B6125391 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide

2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide

Katalognummer B6125391
Molekulargewicht: 425.7 g/mol
InChI-Schlüssel: ARSZESYCSNHKAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide, also known as BPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPCA belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which are designed to selectively target estrogen receptors in specific tissues. In

Wirkmechanismus

2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide acts as a selective estrogen receptor modulator, which means that it binds to estrogen receptors in specific tissues, such as breast tissue and bone tissue. 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has a higher affinity for estrogen receptors in these tissues compared to other tissues in the body, which allows it to selectively target these tissues. By binding to estrogen receptors, 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide can either activate or inhibit the activity of these receptors, depending on the tissue and the specific receptor subtype.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide are dependent on the tissue and the specific estrogen receptor subtype that it targets. In breast tissue, 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells by blocking the activity of the estrogen receptor. In bone tissue, 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been shown to increase bone density by activating the estrogen receptor. However, the effects of 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide on other tissues and organ systems are not well understood and require further research.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide in lab experiments is its high selectivity for specific tissues and estrogen receptor subtypes. This allows researchers to investigate the effects of 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide on these tissues and receptors without affecting other tissues and receptors in the body. Additionally, 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been shown to have low toxicity in animal models, which makes it a safer alternative to other compounds that may have toxic effects.
However, one of the limitations of using 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide in lab experiments is its limited availability and high cost. 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, the purity of the final product can be difficult to achieve, which can affect the reliability of the results.

Zukünftige Richtungen

There are several future directions for research on 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide. One area of research is the development of more efficient and cost-effective synthesis methods for 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide. This would allow for larger quantities of 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide to be produced, which could facilitate further research on its therapeutic applications.
Another area of research is the investigation of the effects of 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide on other tissues and organ systems in the body. While 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been shown to have selective effects on breast tissue and bone tissue, its effects on other tissues and organ systems are not well understood and require further research.
Finally, there is a need for clinical trials to investigate the safety and efficacy of 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide in humans. While animal studies have shown promising results, it is important to determine the safety and efficacy of 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide in humans before it can be used as a therapeutic agent.

Synthesemethoden

2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide can be synthesized using a multi-step procedure that involves the reaction of 2-bromophenol with 3-chloro-4-(4-morpholinyl)aniline to form 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain a pure sample of 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide.

Wissenschaftliche Forschungsanwendungen

2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been in the treatment of breast cancer. 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been shown to selectively target estrogen receptors in breast cancer cells, which can lead to the inhibition of tumor growth. Additionally, 2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been investigated for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density in animal models.

Eigenschaften

IUPAC Name

2-(2-bromophenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O3/c19-14-3-1-2-4-17(14)25-12-18(23)21-13-5-6-16(15(20)11-13)22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSZESYCSNHKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.